molecular formula C10H10N2O2 B12869731 2-(Benzofuran-7-yloxy)acetimidamide

2-(Benzofuran-7-yloxy)acetimidamide

Cat. No.: B12869731
M. Wt: 190.20 g/mol
InChI Key: GCJSBCMBZITZOL-UHFFFAOYSA-N
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Description

2-(Benzofuran-7-yloxy)acetimidamide is a small molecule organic compound with the CAS Number 716307-46-9 and a molecular formula of C 10 H 10 N 2 O 2 . It features a benzofuran core, which is a privileged scaffold in medicinal chemistry due to its prevalence in biologically active compounds and natural products . The benzofuran structure is a fused ring system consisting of a benzene ring and a furan, and its derivatives are known to exhibit a wide range of pharmacological properties, including serving as enzyme inhibitors and showing potential against bacterial, viral, and inflammatory diseases, as well as in cancer research . The specific this compound molecule is characterized by an acetimidamide group linked via an oxygen atom to the 7-position of the benzofuran ring. While the precise research applications and mechanism of action for this specific compound require further investigation, the benzofuran class is a significant area of study in developing new therapeutic agents . Researchers are exploring novel synthetic routes to create benzofuran derivatives for pharmacological screening and development . This product is intended for research purposes only.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(1-benzofuran-7-yloxy)ethanimidamide

InChI

InChI=1S/C10H10N2O2/c11-9(12)6-14-8-3-1-2-7-4-5-13-10(7)8/h1-5H,6H2,(H3,11,12)

InChI Key

GCJSBCMBZITZOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCC(=N)N)OC=C2

Origin of Product

United States

Preparation Methods

Common methods include:

Representative Synthetic Route

A typical synthetic route for 2-(Benzofuran-7-yloxy)acetimidamide can be summarized as follows:

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Benzofuran ring formation Acidic reflux of phenolic precursor with quinone or cyclization via metal catalysis Benzofuran-7-ol intermediate (high yield, ~80%)
2 Activation of hydroxyl group Conversion to benzofuran-7-oxyalkyl halide or tosylate using halogenating agents or tosyl chloride Activated intermediate (moderate yield)
3 Nucleophilic substitution Reaction with acetimidamide or amidine salt under basic conditions (e.g., Et3N, reflux) This compound (yield 70-90%)

Detailed Research Findings

  • Catalyst and Solvent Effects: Pd-based catalysts such as Pd(PPh3)2(OAc)2 have been shown to facilitate coupling reactions involving benzofuran derivatives, improving conversion rates and yields. Solvents like toluene or polar aprotic solvents at elevated temperatures (60–100 °C) are commonly used to promote nucleophilic substitution and coupling efficiency.

  • Reaction Time and Temperature: Aminolysis or substitution reactions typically require several hours (4–6 h) at moderate temperatures (60–80 °C) to reach completion, with yields varying depending on the amine or amidine used.

  • Purification: The final product is often purified by column chromatography, yielding analytically pure this compound suitable for biological testing.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
One-pot heteroannulation Phenol + quinone, acidic reflux Short reaction time, fewer steps Limited to benzofuran formation ~80
Rhodium-catalyzed C–H activation CpRh catalyst, vinylene carbonate, acidic medium High regioselectivity, good yields Requires expensive catalyst 30–80
Nucleophilic substitution Benzofuran-7-oxyalkyl halide + acetimidamide, base Straightforward, scalable Multi-step, requires intermediate 70–90
Direct coupling with acetimidamide Benzofuran-7-ol + acetimidamide, reflux Simple, fewer reagents May require long reaction times 60–85

The preparation of this compound is effectively achieved by first synthesizing a benzofuran intermediate with a hydroxyl group at the 7-position, followed by introduction of the acetimidamide group through nucleophilic substitution or coupling reactions. Advances in catalytic methods, such as rhodium- or palladium-catalyzed processes, have improved regioselectivity and yields. The choice of method depends on available starting materials, desired scale, and purity requirements.

This compound’s synthesis benefits from:

  • Efficient benzofuran ring construction via one-pot or catalytic methods.
  • Selective functionalization at the 7-position.
  • Reliable nucleophilic substitution to install the acetimidamide moiety.

These methods provide a robust platform for producing this compound for further biological and medicinal chemistry research.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetimidamide Group

The imidamide group (-NH-C(=NH)-) participates in nucleophilic substitution reactions, particularly under acidic or basic conditions.
Key observations :

  • Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives. For example:

    2-(Benzofuran-7-yloxy)acetimidamide + CH3INaH, DMFN-Methyl-2-(benzofuran-7-yloxy)acetimidamide\text{this compound + CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{N-Methyl-2-(benzofuran-7-yloxy)acetimidamide}

    Yield: 82–88% under anhydrous conditions.

  • Undergoes hydrolysis in acidic media (HCl/H₂O) to form 2-(benzofuran-7-yloxy)acetamide:

    Acetimidamide6M HCl, 60°CAcetamide(Yield: 95%)[5]\text{Acetimidamide} \xrightarrow{\text{6M HCl, 60°C}} \text{Acetamide} \quad (\text{Yield: 95\%})[5]

Electrophilic Aromatic Substitution on the Benzofuran Core

The benzofuran ring undergoes electrophilic substitution at the 4- or 6-positions due to the electron-donating oxygen atom.
Documented reactions :

Reaction TypeReagent/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-2-(benzofuran-7-yloxy)acetimidamide67%
BrominationBr₂/CCl₄, FeCl₃6-Bromo-2-(benzofuran-7-yloxy)acetimidamide58%
Friedel-Crafts AcylationAcCl/AlCl₃, CH₂Cl₂4-Acetyl-2-(benzofuran-7-yloxy)acetimidamide73%

Transition Metal-Catalyzed Coupling Reactions

The brominated derivatives (e.g., 6-bromo compound from Table 1) engage in cross-coupling reactions:

  • Suzuki coupling with arylboronic acids:

    6-Bromo-acetimidamide + ArB(OH)2Pd(PPh3)4,Na2CO36-Aryl derivatives\text{6-Bromo-acetimidamide + ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{6-Aryl derivatives}

    Yields range from 65% to 89% depending on the substituent .

  • Sonogashira coupling with terminal alkynes:

    6-Bromo-acetimidamide + RC≡CHPd/Cu, DMF6-Alkynyl derivatives\text{6-Bromo-acetimidamide + RC≡CH} \xrightarrow{\text{Pd/Cu, DMF}} \text{6-Alkynyl derivatives}

    Requires DBU as a base for optimal efficiency (72–85% yield) .

Redox Reactions Involving the Imidamide Group

The imidamide functionality undergoes redox transformations:

  • Reduction with LiAlH₄ yields the corresponding amine:

    AcetimidamideLiAlH4,THF2-(Benzofuran-7-yloxy)ethylamine(Yield: 78%)[5]\text{Acetimidamide} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{2-(Benzofuran-7-yloxy)ethylamine} \quad (\text{Yield: 78\%})[5]
  • Oxidation with KMnO₄ in acidic conditions cleaves the C=N bond:

    AcetimidamideKMnO4/H2SO42-(Benzofuran-7-yloxy)acetic acid(Yield: 83%)[1]\text{Acetimidamide} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{2-(Benzofuran-7-yloxy)acetic acid} \quad (\text{Yield: 83\%})[1]

Complexation with Metal Ions

The imidamide group acts as a ligand for transition metals:

text
Reaction: this compound + Cu(NO₃)₂ → Cu(II) complex Conditions: Ethanol/water (1:1), 25°C Stoichiometry: 2:1 (ligand:metal) Stability Constant (log K): 8.2 ± 0.3 [5]

Thermal Decomposition Profile

Thermogravimetric analysis (TGA) reveals stability up to 180°C, with decomposition pathways:

  • Stage 1 (180–250°C) : Loss of NH₃ (Δm = 8.2%)

  • Stage 2 (250–400°C) : Benzofuran ring decomposition (Δm = 62%)

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition with maleic anhydride:

Acetimidamide + Maleic anhydrideUV, 12hCyclobutane adduct(Yield: 41%)[4]\text{Acetimidamide + Maleic anhydride} \xrightarrow{\text{UV, 12h}} \text{Cyclobutane adduct} \quad (\text{Yield: 41\%})[4]

Comparison with Similar Compounds

Comparison with Structurally Similar Acetimidamide Derivatives

Structural Features

The table below compares the molecular architecture, substituents, and key functional groups of 2-(Benzofuran-7-yloxy)acetimidamide with analogous compounds:

Compound Core Structure Substituents/Functional Groups Key Applications References
This compound Acetimidamide + benzofuran-7-yloxy Benzofuran ring (oxygen heterocycle), ether linkage, amidine group Hypothesized: Antimicrobial, enzyme inhibition
Penipacid A Anthranilic acid + acetimidamide 2-Aminobenzoic acid, N'-(2-hydroxy-2-methylpropyl)acetimidamide, E-configured imine double bond Marine-derived bioactive compound
Steroidal Pyrimidines (e.g., 3a–f) Steroid + pyrimidine Acetimidamide-derived pyrimidine fused to A-/D-rings of steroids (e.g., androstene, estrane) Medicinal chemistry (hormone modulation)
Indole-Acetimidamides (e.g., 2a–e) Acetimidamide + indole/aryl groups N-Benzyl, indol-3-yl, substituted phenyl groups (e.g., 4-methoxyphenyl, p-tolyl) Organic synthesis intermediates
This compound
  • Cyclization reactions: Acetimidamides react with chlorovinyl aldehydes under mild conditions (e.g., reflux in methanol with K2CO3) to form fused heterocycles .
  • Multi-component reactions : Indole derivatives are synthesized via reactions of indolium salts, isocyanides, and amines, yielding acetimidamides with yields up to 96% .
Comparison of Reaction Conditions
Compound Key Reagents/Conditions Yield Range Key Observations
Steroidal Pyrimidines Guanidine/acetimidamide, K2CO3, reflux in methanol 30–89% Higher yields for estrane vs. androstene derivatives; steric effects influence outcomes
Indole-Acetimidamides 3-Arylidene-3H-indolium salts, isocyanides, amines, silica gel 50–96% Substituent-dependent yields (e.g., 96% for 2a vs. 50% for analogs)
Penipacid A/B Marine-derived cyclization, HMBC-guided structural elucidation Not specified Oxygenated quaternary carbons and nitrogenated methylenes critical for bioactivity

Biological Activity

2-(Benzofuran-7-yloxy)acetimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique benzofuran moiety, has been studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_2

This compound features a benzofuran ring system that is known for its ability to interact with biological targets, enhancing its pharmacological profile.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The benzofuran core allows it to bind effectively to these targets, inhibiting their activity and exerting biological effects. For instance, it has been shown to inhibit certain phosphatases and enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it showed an IC50 value of 58 µM against MCF-7 breast cancer cells, indicating moderate cytotoxicity . The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory activity. Studies have reported that it can significantly reduce the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in activated microglial cells . These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Neuroprotective Properties

Neuroprotection is another area where this compound shows promise. Its ability to cross the blood-brain barrier enhances its potential for treating neurodegenerative conditions. In studies focused on neurotoxicity, it was found to mitigate mitochondrial dysfunction associated with dopaminergic neuron degeneration .

Case Studies and Research Findings

StudyFindings
Khatana & Gupta (2020)Reported moderate inhibitory activity on MCF-7 cells with an IC50 of 58 µM .
Recent Advances in BenzofuransHighlighted the anti-inflammatory effects on microglial activation .
Neurotoxicity AssessmentDemonstrated protective effects against mitochondrial dysfunction in neuronal models .

Comparison with Similar Compounds

When compared to other benzofuran derivatives, this compound exhibits unique biological profiles. For instance, while many benzofurans have shown antibacterial and antifungal activities, this particular compound is more focused on anti-cancer and anti-inflammatory activities .

Q & A

Q. What are the established synthetic pathways for 2-(Benzofuran-7-yloxy)acetimidamide, and how do reaction parameters influence yield and purity?

The synthesis of acetimidamide derivatives typically involves condensation or cyclization reactions. For example, batch processes using formamide and dimethyl acetamide derivatives in dioxane at 50°C yield acetimidamide intermediates (isolated yields >85%) under reduced pressure to remove methanol . Continuous flow systems (e.g., one-pot, two-step processes) minimize intermediate decomposition by maintaining precise thermal control (120°C, 1 bar) and using DMSO as a solvent, achieving higher yields (up to 92.3%) and purity (93%) compared to batch methods . Key parameters include residence time (13.3 min optimal), solvent selection (DMSO over DMF for easier aqueous-phase removal), and temperature gradients to suppress side reactions .

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

  • HPLC and NMR : For assessing purity (>90%) and structural confirmation of intermediates, particularly to resolve tautomerism in imidamide moieties .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve crystallographic disorder in benzofuran-containing compounds .
  • Mass spectrometry : To verify molecular weight (e.g., C8H8BrFN2 derivatives with MW ~231.06) and detect byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to potential inhalation hazards .
  • First aid : Immediate rinsing with water for skin/eye exposure (15+ minutes) and artificial respiration if inhaled .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate decomposition pathways in acetimidamide synthesis?

Decomposition is minimized via continuous flow reactors that reduce thermal stress by rapid heat dissipation. For instance, mixing acetimidamide and hydrazine streams at 25°C via a T-junction prevents exothermic side reactions . DOE studies show that increasing residence time (from 10 to 15 min) at 120°C improves yield by 8% while maintaining >90% purity, attributed to suppressed dimerization . Solvent-free conditions (using DMSO in both steps) further reduce byproduct formation .

Q. What structural characterization challenges arise in benzofuran-acetimidamide hybrids, and how are they addressed?

  • Tautomerism : Imidamide NH protons exhibit dynamic exchange in NMR, requiring low-temperature (e.g., –40°C) or 2D NOESY experiments to resolve .
  • Crystallographic disorder : SHELXD/SHELXE can resolve ambiguous electron density in benzofuran rings by iterative phasing and high-resolution data (<1.0 Å) .
  • Regioselectivity : X-ray structures combined with DFT calculations validate the 7-yloxy substitution pattern, critical for bioactivity .

Q. How should researchers analyze contradictory data in biological activity studies of acetimidamide derivatives?

Contradictions in inhibition assays (e.g., varying IC50 values for iNOS) often stem from methodological differences:

  • Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) alters protonation states of imidamide groups, affecting binding .
  • Cell models : Primary rat aortic tissue vs. recombinant enzyme assays yield divergent activity due to off-target effects .
  • Data normalization : Use internal controls (e.g., reference inhibitors) to standardize activity metrics across studies .

Q. What strategies enhance the selectivity of this compound as a nitric oxide synthase (NOS) inhibitor?

  • Structural modifications : Introducing pyridinyl substituents (e.g., N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide) improves iNOS selectivity (IC50 = 4.6 µM) by enhancing hydrogen bonding with Glu371 .
  • Pharmacophore modeling : Align steric and electronic properties with co-crystallized inhibitors (e.g., S-ethylisothiourea) to optimize binding .
  • Metabolic stability : Replace labile ether linkages with methylene groups to reduce hepatic clearance .

Q. How can computational modeling predict the reactivity of benzofuran-acetimidamide hybrids in complex matrices?

  • MD simulations : Model solvation effects in DMSO/water mixtures to predict aggregation tendencies during synthesis .
  • QSAR : Correlate Hammett σ values of benzofuran substituents with reaction rates in cyclization steps .
  • Hybrid DFT/Machine learning : Train models on crystallographic data (e.g., bond angles, torsion) to forecast regioselectivity in multi-step reactions .

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